molecular formula C34H41N5 B6496621 11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 305335-38-0

11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B6496621
CAS No.: 305335-38-0
M. Wt: 519.7 g/mol
InChI Key: WMBAZZALXUPHRU-SAPNQHFASA-N
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Description

The compound 11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex polycyclic molecule featuring a tricyclic core fused with a piperazine ring substituted with a cinnamyl group (4-[(2E)-3-phenylprop-2-en-1-yl]). Key structural attributes include:

  • Piperazine-Cinnamyl Moiety: The (2E)-3-phenylprop-2-en-1-yl group introduces a conjugated double bond and aromatic ring, enabling π-π stacking and hydrogen bonding .
  • 10-Carbonitrile Group: An electron-withdrawing substituent that may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

3-methyl-2-octyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N5/c1-3-4-5-6-7-11-18-29-27(2)30(26-35)33-36-31-19-12-13-20-32(31)39(33)34(29)38-24-22-37(23-25-38)21-14-17-28-15-9-8-10-16-28/h8-10,12-17,19-20H,3-7,11,18,21-25H2,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBAZZALXUPHRU-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex synthetic molecule with potential biological activities worth exploring. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives and features a diazatricyclo structure along with a phenylpropene moiety. Its intricate structure suggests potential interactions with various biological targets.

Antinociceptive Effects

Recent studies indicate that piperazine derivatives exhibit antinociceptive properties. For instance, related compounds have shown binding affinities to MOR with varying efficacy levels compared to traditional opioids like fentanyl and morphine .

Table 1: Comparative Binding Affinities of Piperazine Derivatives

CompoundKi (nM) (MOR)Ki (nM) (DOR)Ki (nM) (KOR)
11-methyl compoundTBDTBDTBD
2-Methyl AP-23712.929105259
Fentanyl<1TBDTBD
Morphine<1TBDTBD

Note: TBD = To Be Determined.

Neuropharmacological Studies

In vitro studies on similar compounds have demonstrated that they can activate MOR with lower efficacy compared to fentanyl but still possess significant analgesic properties . This suggests that the compound may also exhibit similar neuropharmacological effects.

Case Studies

A review of case studies involving related piperazine derivatives indicates their use in recreational contexts and their detection in toxicology reports. For example, the detection of 2-methyl AP-237 in biological fluids has confirmed its recreational use and highlighted its pharmacological profile .

Table 2: Case Study Summary

Case Study ReferenceCompound DetectedConcentration Range (ng/mL)
Study A2-Methyl AP-237820 - 5800
Study BAP-23887 - 120

Toxicological Profile

The toxicological assessment of related compounds has shown varying degrees of safety and risk profiles. The presence of these compounds in postmortem analyses has raised concerns regarding their potential for abuse and toxicity .

Comparison with Similar Compounds

Structural and Functional Insights

Alkyl Chain Length: The 12-octyl group in the target compound significantly increases lipophilicity compared to shorter chains (e.g., ethyl in CID 2114010) . This may enhance bioavailability but reduce aqueous solubility.

Piperazine Substituents :

  • The cinnamyl group (target compound) enables extended π-conjugation, favoring interactions with aromatic residues in enzymes or receptors .
  • Fluorophenyl (CAS 730992-50-4) and chloromethyl (CAS 1000932-19-3) substituents introduce electronegativity, altering electronic distribution and metabolic pathways .

Electronic Effects: The 10-carbonitrile group is conserved across analogues, stabilizing the tricyclic core via resonance and acting as a hydrogen bond acceptor . 13-Oxo (CID 2114010) and 3-methoxyphenoxy (CAS 611196-85-1) groups increase polarity, impacting solubility and crystallinity .

Pharmacological Implications

  • Anticancer Activity: Piperazine-cinnamyl hybrids are known to inhibit kinase pathways .
  • Antimicrobial Properties : Chlorinated analogues (CAS 1000932-19-3) may exhibit broad-spectrum activity but with toxicity risks .
  • CNS Penetration : The 12-octyl chain could enhance blood-brain barrier permeability, relevant for neuroactive agents .

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